tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5-(aminomethyl)spiro[indoline-3,3’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of the spiroindoline family, which is known for its significant biological activities and applications in medicinal chemistry . The spirocyclic structure imparts rigidity and three-dimensionality, making it an attractive scaffold for drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(aminomethyl)spiro[indoline-3,3’-piperidine]-1’-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of indoline derivatives with piperidine under specific conditions to form the spirocyclic core . The tert-butyl group is introduced to protect the carboxylate functionality during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production . The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(aminomethyl)spiro[indoline-3,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spiroindoline compounds .
Scientific Research Applications
tert-Butyl 5-(aminomethyl)spiro[indoline-3,3’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 5-(aminomethyl)spiro[indoline-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The spirocyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting or modulating the activity of these targets . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiroindoline derivatives, such as spiro[indoline-3,3’-pyrrolidine] and spiro[indoline-3,3’-piperazine] . These compounds share the spirocyclic core but differ in the nature of the fused rings and functional groups .
Uniqueness
tert-Butyl 5-(aminomethyl)spiro[indoline-3,3’-piperidine]-1’-carboxylate is unique due to its specific combination of an indoline and a piperidine ring, along with the tert-butyl-protected carboxylate group . This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H27N3O2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)spiro[1,2-dihydroindole-3,3'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-8-4-7-18(12-21)11-20-15-6-5-13(10-19)9-14(15)18/h5-6,9,20H,4,7-8,10-12,19H2,1-3H3 |
InChI Key |
VKNYIPMPKPEDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=C2C=C(C=C3)CN |
Origin of Product |
United States |
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